molecular formula C7H6BrF5S B1467904 3-(Pentafluorosulfur)benzyl bromide CAS No. 1056893-24-3

3-(Pentafluorosulfur)benzyl bromide

Cat. No.: B1467904
CAS No.: 1056893-24-3
M. Wt: 297.09 g/mol
InChI Key: VBTCKIUDJZCRJU-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)benzyl bromide is a chemical compound with the molecular formula C7H5BrF6S. It is characterized by the presence of a benzyl bromide group attached to a pentafluorosulfur group. This compound is known for its high reactivity and is used in various fields such as organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

3-(Pentafluorosulfur)benzyl bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activation of certain signaling pathways, leading to changes in gene expression profiles . These changes can subsequently affect cellular metabolism, potentially leading to altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, the binding of this compound to cytochrome P450 results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have identified threshold effects, where a specific dosage level results in a marked change in the compound’s impact on cellular function . High doses of this compound have been associated with toxicity, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, the inhibition of cytochrome P450 by this compound can alter the metabolism of drugs and other xenobiotics, potentially leading to altered pharmacokinetics and dynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can significantly impact its biochemical properties and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Pentafluorosulfur)benzyl bromide typically involves the bromination of a benzyl precursor. One common method is the bromination of benzylic compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4) as a solvent . The reaction proceeds through a radical mechanism, resulting in the formation of the desired benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3). These reactions are often performed in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide yields the corresponding azide derivative, while coupling with a boronic acid produces a biaryl compound.

Scientific Research Applications

3-(Pentafluorosulfur)benzyl bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Material Science: It is employed in the preparation of functionalized materials with unique properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Research: It is used in the modification of biomolecules for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the pentafluorosulfur group.

    3-Fluorobenzyl Bromide: Contains a fluorine atom instead of the pentafluorosulfur group.

    Pentafluorosulfur Benzene: Lacks the benzyl bromide group.

Uniqueness

3-(Pentafluorosulfur)benzyl bromide is unique due to the presence of both the benzyl bromide and pentafluorosulfur groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

[3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF5S/c8-5-6-2-1-3-7(4-6)14(9,10,11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTCKIUDJZCRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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